5-Bromo-2-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-Bromo-2-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine is a heterocyclic organic compound It is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a piperazine moiety attached to the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with N-methylpiperazine. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed.
Scientific Research Applications
5-Bromo-2-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry where it may interact with biological receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine
- 5-Bromo-2-(piperidin-1-yl)pyrimidine
Uniqueness
5-Bromo-2-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN5O2/c1-19-6-8-21(9-7-19)15(22)20-4-2-13(3-5-20)23-14-17-10-12(16)11-18-14/h10-11,13H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJLSCFBNAFYCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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